(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid
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Overview
Description
(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid is a compound that belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid typically involves the condensation of 2,5-dimethoxybenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form thiazolidinedione derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Thiazolidinedione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the electrophile used.
Scientific Research Applications
(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, the compound may modulate the activity of enzymes and signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Thiazoles: Similar in structure but with different biological activities, such as antimicrobial and anticancer properties.
Thiazolidinones: These compounds also contain the thiazolidine ring and are studied for their potential therapeutic applications.
Uniqueness
(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its antioxidant and anti-inflammatory activities compared to other thiazolidine derivatives.
Properties
Molecular Formula |
C12H15NO4S |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2R)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15)/t9?,11-/m1/s1 |
InChI Key |
GKKMNMNGFBXVQW-HCCKASOXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H]2NC(CS2)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
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